

## Core Properties of Mannose Triflate

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### Compound of Interest

Compound Name: Mannose triflate

Cat. No.: B024346

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**Mannose triflate** is a versatile chemical compound recognized for its trifluoromethylsulfonyloxy (triflate) group, which enhances the reactivity of the mannose derivative. This feature makes it an essential tool for researchers focused on carbohydrate chemistry. The key quantitative data for this compound are summarized below.

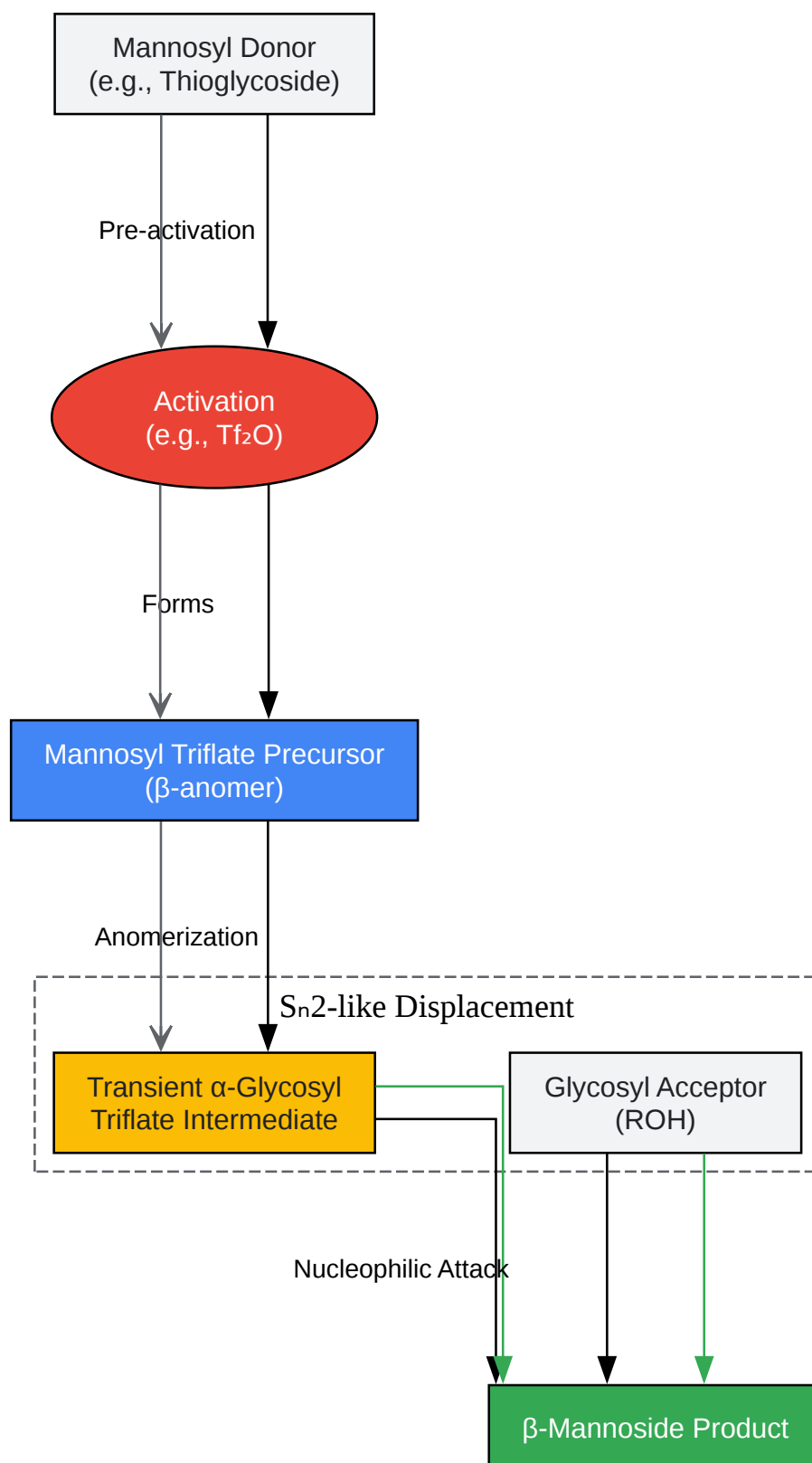
| Property           | Value   | Citations    |
|--------------------|---|--------------|
| Molecular Weight   | 480.36 g/mol  | [1][2][3][4] |
| Molecular Formula  | C <sub>15</sub> H <sub>19</sub> F <sub>3</sub> O <sub>12</sub> S            | [1][2][3][4] |
| CAS Number         | 92051-23-5  | [1][2][3]    |
| Melting Point      | 117 - 122 °C  | [5]          |
| Appearance         | White or almost white crystalline powder                                    | [5]          |
| Synonyms           | TATM, 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose | [1][5]       |
| Storage Conditions | ≤ -20 °C  | [5]          |

## Key Applications and Reaction Mechanisms

**Mannose triflate** is a pivotal precursor for the synthesis of [<sup>18</sup>F]FDG, the most widely used radiopharmaceutical in PET imaging for oncology diagnostics.[6] The synthesis involves a

nucleophilic substitution reaction where the triflate group, an excellent leaving group, is displaced by the [ $^{18}\text{F}$ ]fluoride ion.[7][8]

In synthetic organic chemistry, **mannose triflate** is a potent glycosyl donor for the stereoselective formation of glycosidic bonds, particularly the challenging  $\beta$ -mannosidic linkage. The mechanism is believed to proceed through a variety of high-energy intermediates, including  $\alpha$ - and  $\beta$ -glycosyl triflates.[6] The stereochemical outcome is highly dependent on the protecting groups on the sugar and the reaction conditions. For instance, the use of a 4,6-benzylidene acetal protecting group can favor stereospecific glycosylation pathways via a transient  $\alpha$ -mannosyl triflate intermediate, which then undergoes an  $\text{S}_{\text{N}}2$ -like displacement to yield the  $\beta$ -glycoside.



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Caption: Workflow for  $\beta$ -Mannosylation using a Mannosyl Triflate Donor.

## Experimental Protocols

The following are detailed methodologies for the synthesis of **mannose triflate** and its subsequent use in the preparation of [ $^{18}\text{F}$ ]FDG.

### Synthesis of Mannose Triflate

This protocol details the synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl- $\beta$ -D-mannopyranose from its precursor.[\[1\]](#)

Materials:

- 1,3,4,6-Tetra-O-acetyl- $\beta$ -D-mannopyranose
- Anhydrous Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Dry Pyridine
- Trifluoromethanesulfonic anhydride ( $\text{Tf}_2\text{O}$ )
- Dry Argon Atmosphere
- Ice-Salt Bath

Procedure:

- Dissolve 1,3,4,6-Tetra-O-acetyl- $\beta$ -D-mannopyranose (e.g., 2.6 g, 7 mmol) in anhydrous  $\text{CH}_2\text{Cl}_2$  (20 mL) containing dry pyridine (1.5 mL, 0.186 mol) in a reaction flask.[\[1\]](#)
- Cool the mixture to  $-15^\circ\text{C}$  using an ice-salt bath.[\[1\]](#)
- Under a dry argon atmosphere with vigorous stirring, add trifluoromethanesulfonic anhydride (2.2 mL, 13 mmol) dropwise over a period of 40 minutes.[\[1\]](#)
- Allow the reaction mixture to slowly warm to room temperature over approximately 6 hours.[\[1\]](#)
- Upon completion, the reaction is worked up. The resulting **mannose triflate** can be purified by recrystallization from absolute ethanol to yield white needles.[\[1\]](#) This procedure has been

reported to achieve yields of approximately 80%.[\[1\]](#)

## Automated Synthesis of [ $^{18}\text{F}$ ]FDG using Mannose Triflate

This protocol outlines the key steps in the automated synthesis of [ $^{18}\text{F}$ ]FDG, where **mannose triflate** serves as the precursor.[\[1\]](#)[\[8\]](#)

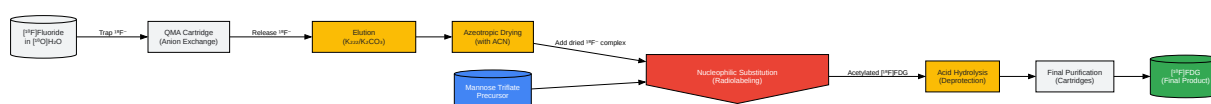
Materials:

- [ $^{18}\text{F}$ ]Fluoride in [ $^{18}\text{O}$ ]enriched water (from cyclotron)
- Quaternary Methyl Ammonium (QMA) anion-exchange cartridge
- Kryptofix 2.2.2 ( $\text{K}_{222}$ ) / Potassium Carbonate ( $\text{K}_2\text{CO}_3$ ) solution in acetonitrile/water
- **Mannose triflate** solution in anhydrous acetonitrile (e.g., 20-60 mg)
- Hydrochloric Acid (HCl) for hydrolysis
- Acetonitrile (ACN)

Procedure:

- [ $^{18}\text{F}$ ]Fluoride Trapping: Pass the aqueous [ $^{18}\text{F}$ ]fluoride solution through a QMA cartridge to trap the [ $^{18}\text{F}$ ] $^-$  ions.[\[1\]](#)[\[8\]](#)
- Elution: Elute the trapped [ $^{18}\text{F}$ ] $^-$  from the cartridge into the reaction vessel using a solution of  $\text{K}_{222}$  and  $\text{K}_2\text{CO}_3$  in an acetonitrile/water mixture.[\[1\]](#)
- Azeotropic Drying: Dry the [ $^{18}\text{F}$ ]fluoride- $\text{K}_{222}$  complex by azeotropic distillation with acetonitrile at an elevated temperature (e.g., 95°C) to remove water, which is critical for the subsequent nucleophilic substitution.[\[1\]](#)
- Radiolabeling (Nucleophilic Substitution): Add the **mannose triflate** precursor solution in anhydrous acetonitrile to the dried [ $^{18}\text{F}$ ]fluoride complex. Heat the reaction mixture (e.g., 3-5 minutes at 95°C) to facilitate the  $\text{S}_{\text{N}}2$  displacement of the triflate group by the [ $^{18}\text{F}$ ]fluoride ion, forming acetylated [ $^{18}\text{F}$ ]FDG.[\[1\]](#)[\[8\]](#)

- Hydrolysis: Remove the acetyl protecting groups by adding hydrochloric acid (e.g., 1M HCl) and heating the mixture (e.g., 8 minutes at 120°C).[1]
- Purification: The final [ $^{18}\text{F}$ ]FDG product is then purified using a series of cartridges (e.g., alumina, C18) to remove unreacted fluoride, kryptofix, and other impurities before formulation for injection.



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Caption: Automated Synthesis Workflow for [ $^{18}\text{F}$ ]FDG from **Mannose Triflate**.

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